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Abstract

2-(6-Aminopyridin-2-yl)acetic acid (CAS No. 339195-51-6) is a heterocyclic compound of
significant interest in medicinal chemistry and materials science due to its structural motifs—a
pyridine ring, an amino group, and a carboxylic acid. These features impart a unique
combination of properties relevant for its use as a building block in drug discovery and as a
ligand in coordination chemistry. However, a comprehensive public repository of its
experimentally determined physical properties is notably absent. This guide moves beyond a
simple data sheet to provide a two-fold focus: first, to establish a theoretically-grounded
understanding of its expected physicochemical properties based on structural analysis; and
second, to provide robust, field-proven experimental protocols for the precise determination of
these properties. This document serves as a foundational manual for any researcher intending
to work with and characterize this compound, ensuring data integrity and reproducibility.

Molecular Identity and Structural Considerations

The foundational step in characterizing any chemical entity is to confirm its identity and
understand its structure. The properties of 2-(6-Aminopyridin-2-yl)acetic acid are intrinsically
linked to its amphoteric and aromatic nature.
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Property Value Source
CAS Number 339195-51-6 [11[2]
Molecular Formula C7HsN20:2 [1]
Molecular Weight 152.15 g/mol [1]

Free base; Hydrochloride salt
Common Forms [3]
(CAS: 1965308-87-5)

The presence of a carboxylic acid, an exocyclic amino group, and a pyridine ring nitrogen
makes this molecule amphoteric. In solution, it is expected to exist predominantly as a
zwitterion, a structural feature that profoundly influences its melting point, solubility, and acid-
base chemistry. The availability of a hydrochloride salt form suggests that this salt may offer
enhanced stability or improved handling characteristics compared to the free base.[3]

Predicted Physical Properties: An Expert Analysis

In the absence of extensive empirical data, a reasoned analysis of the molecule's structure
allows for the prediction of its core physical properties. These predictions provide a baseline for
experimental design and verification.
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Property

Predicted Value /| Behavior

Scientific Rationale

Appearance

White to off-white or pale

yellow crystalline solid.

Consistent with related
aminopyridine and amino acid

derivatives.

Melting Point

High, with decomposition
(>200 °C).

The zwitterionic nature leads to
strong intermolecular ionic
interactions, requiring
significant thermal energy to
disrupt the crystal lattice, often
leading to decomposition
before a true melting point is
reached. The related
compound 6-Aminopyridine-2-
carboxylic acid melts at 310-
319 °C.

Solubility

Sparingly soluble in water;
soluble in acidic or basic
agueous solutions. Soluble in
DMSO. Poorly soluble in
nonpolar organic solvents

(e.g., hexanes, toluene).

The polar, zwitterionic form
favors solubility in polar protic
solvents like water. Solubility is
pH-dependent, increasing at
pH values away from the
isoelectric point where the
molecule carries a net positive
or negative charge. Dimethyl
sulfoxide (DMSO) is an
effective solvent for many

polar, heterocyclic compounds.

pKa Values

Expected pKai = 2.5-4.0
(Carboxylic Acid); Expected
pKaz = 5.0-6.5 (Pyridinium

ion).

The carboxylic acid pKa is
typical for an acetic acid
moiety adjacent to an aromatic
ring. The second pKa is
attributed to the protonation of
the pyridine ring nitrogen,
which is generally more basic
than the exocyclic amino group

in aminopyridines.
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Acid-Base Equilibria

Understanding the pKa values is critical for controlling solubility, designing purification
strategies, and predicting physiological behavior. The compound possesses two primary
ionizable centers, leading to distinct species depending on the pH of the medium.

Cationic Form

(pH < pKaai)

+H*/-H*
pKaz (Carboxylic Acid)

Zwitterionic Form
(pKa1 < pH < pKaz)

+H*/-H*
pKaz (Pyridine N-H*)

Anionic Form
(pH > pKaz)

Click to download full resolution via product page

Caption: Acid-base equilibria of 2-(6-Aminopyridin-2-yl)acetic acid.

Experimental Protocols for Physicochemical
Characterization

This section provides standardized, step-by-step methodologies for the empirical determination
of the key physical properties. Adherence to these protocols is essential for generating reliable
and citable data.

Workflow for Comprehensive Characterization

A logical workflow ensures that foundational properties are determined first, informing
subsequent experiments.
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Caption: Logical workflow for compound characterization.

Protocol: Melting Point Determination by Differential
Scanning Calorimetry (DSC)

DSC is the preferred method for its high precision and ability to detect decomposition.

e Principle: DSC measures the difference in heat flow required to increase the temperature of
a sample and a reference as a function of temperature. A phase transition like melting results
in a detectable endothermic peak.

e Instrumentation: TA Instruments Q20 or similar, with refrigerated cooling system.

o Methodology:
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o Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium
standard (Tm = 156.6 °C).[4]

o Sample Preparation: Accurately weigh 2-5 mg of the dry, finely powdered compound into a
Tzero aluminum hermetic pan.[5] Crimp the lid to seal the pan. Prepare an identical empty
pan as the reference.

o Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell
with dry nitrogen at a flow rate of 50 mL/min.

o Thermal Program:
» Equilibrate at 25 °C.

» Ramp the temperature at a rate of 10 °C/min up to a final temperature of 350 °C.[6] A
slower scan rate (e.g., 1-5 °C/min) can be used for higher resolution if needed.

o Data Analysis: The melting point is determined as the onset temperature of the
endothermic peak on the resulting thermogram.[6] Note any evidence of decomposition,
such as a broad peak or a baseline shift after the event.

Protocol: Aqueous Solubility Determination (OECD
Guideline 105 - Flask Method)

This method is suitable for compounds with solubility greater than 102 g/L.[7][8]

e Principle: A supersaturated solution of the compound in water is agitated at a constant
temperature until equilibrium is reached. The concentration of the dissolved substance in the
filtered aqueous phase is then determined.

o Reagents & Equipment: Reagent-grade water, constant temperature shaker bath (20 £ 0.5
°C), analytical balance, pH meter, suitable analytical instrument (e.g., HPLC-UV).

e Methodology:

o Preliminary Test: To estimate the solubility, add the compound in stepwise increasing
amounts to a known volume of water at 20 °C and shake vigorously after each addition.
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This helps determine the approximate amount needed for the definitive test.

o Equilibration: Add an excess amount of the solid compound (as determined in the
preliminary test) to several flasks containing known volumes of water.

o Agitation: Place the flasks in a shaker bath set to 20 °C and agitate for at least 24 hours. It
is recommended to check the concentration at 24, 48, and 72 hours. Equilibrium is
reached when three successive measurements are within 5% of each other.

o Phase Separation: Allow the flasks to stand at 20 °C to let the solid settle. Centrifuge or
filter the supernatant using a syringe filter (e.g., 0.22 um PVDF) that does not adsorb the
analyte.

o Quantification: Analyze the concentration of the compound in the clear aqueous phase
using a validated analytical method, such as HPLC-UV with a standard calibration curve.
The result is reported in g/L or mg/mL.

Protocol: pKa Determination by Potentiometric Titration

This is a highly accurate method for determining the dissociation constants of ionizable
compounds.[9][10]

e Principle: The compound is dissolved in a suitable solvent (typically water or a water/co-
solvent mixture), and the pH of the solution is monitored as a standardized titrant (acid or
base) is added incrementally. The pKa values correspond to the pH at the half-equivalence
points on the titration curve.[11][12]

e Reagents & Equipment: Calibrated pH meter and electrode, automated titrator or burette, 0.1
M HCI, 0.1 M NaOH, 0.15 M KCI (to maintain constant ionic strength), nitrogen gas.

o Methodology:

o Preparation: Prepare a ~1 mM solution of the compound in water containing 0.15 M KCI.
Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO-.

o Titration - Acidic pKa: Adjust the initial pH of the solution to ~1.5-2.0 with 0.1 M HCl to
ensure the carboxylic acid is fully protonated.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://dergipark.org.tr/en/download/article-file/3684876
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH
after each addition, allowing the reading to stabilize. Continue the titration until the pH

reaches ~12.

o Titration - Basic pKa: To determine the pKa of the conjugate acid (pyridinium ion), a back-
titration can be performed, or the data from the single titration can be analyzed.

o Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa
values are determined from the inflection points of the curve (where the first derivative is
maximal or the second derivative is zero). The pH at the point where half the volume of
titrant required to reach the equivalence point has been added corresponds to the pKa.

Expected Spectroscopic Data (*H and **C NMR)

While a verified spectrum is not publicly available, the expected NMR signals can be predicted
to aid in structural confirmation. The spectrum should be acquired in a solvent like DMSO-de or
D20.

e 1H NMR:

o Pyridine Ring Protons (3H): Expect three distinct signals in the aromatic region (~6.5-8.0
ppm). The proton between the two nitrogen-containing substituents will likely be the most
upfield, with the other two showing characteristic doublet or triplet splitting patterns based
on their coupling to adjacent protons.

o Methylene Protons (-CHz2-) (2H): A singlet is expected around ~3.5-4.0 ppm.

o Amine Protons (-NHz2) (2H): A broad singlet, the chemical shift of which is concentration

and solvent-dependent.

o Carboxylic Acid Proton (-COOH) (1H): A very broad singlet, often downfield (>10 ppm),
which will exchange with D20.

e 13C NMR:

o Carbonyl Carbon (-C=0): Expect a signal in the ~170-180 ppm region.
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o Pyridine Ring Carbons (5C): Five signals are expected in the aromatic region (~110-160
ppm). The carbons directly attached to the nitrogen and amino groups will be the most
deshielded.

o Methylene Carbon (-CHz-): A signal is expected around ~40-50 ppm.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(6-Aminopyridin-2-yl)acetic acid is not widely
available. Therefore, handling precautions must be based on the known hazards of related
compounds, such as aminopyridines and other heterocyclic carboxylic acids.

» Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,
safety glasses with side shields, and nitrile gloves.

» Handling:
o Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

o Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly
with water.

o Practice good laboratory hygiene. Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, dark place.[2] Some suppliers
recommend storage in a freezer.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(6-Aminopyridin-2-yl)acetic acid is a molecule with significant potential, yet its fundamental
physical properties remain largely uncharacterized in public literature. This guide provides a
robust framework for researchers, combining theoretical predictions based on chemical
principles with detailed, actionable protocols for empirical determination. By following these
methodologies for melting point, solubility, and pKa analysis, scientists can generate the high-
quality, reproducible data necessary to confidently advance their research and development
objectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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